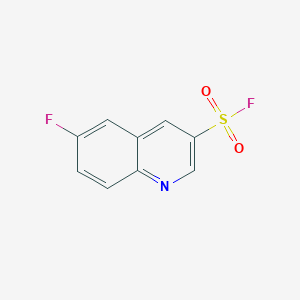

6-Fluoroquinoline-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVBRZNLLCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 6-Fluoroquinoline-3-sulfonyl Fluoride: A Technical Guide

Executive Summary & Strategic Rationale

6-Fluoroquinoline-3-sulfonyl fluoride is a high-value pharmacophore and "click" chemistry handle. Unlike its sulfonyl chloride counterpart, the sulfonyl fluoride moiety exhibits indefinite shelf stability and resistance to reduction, yet possesses a unique reactivity profile toward nucleophiles (SuFEx chemistry) under specific activation.[1]

This guide prioritizes the Metal-Halogen Exchange Route starting from 3-bromo-6-fluoroquinoline. Direct sulfonation of quinolines typically yields the C8 or C5 isomers due to electronic governing of electrophilic aromatic substitution. To exclusively target the C3 position—critical for many kinase inhibitor scaffolds—a directed lithiation strategy is required.

Key Chemical Advantages of the Protocol

-

Regiospecificity: Guarantees substitution at the C3 position, avoiding difficult isomer separations.

-

Scalability: Utilizes DABSO (a solid SO₂ surrogate) to avoid handling gaseous SO₂, though gaseous protocols are discussed.

-

Stability: The final fluoride product is resistant to hydrolysis, allowing for silica gel purification, unlike the hydrolytically unstable sulfonyl chloride intermediate.

Retrosynthetic Analysis

The synthesis is best conceptualized by disconnecting the S-F bond to a sulfonyl chloride, which traces back to a sulfinate intermediate generated from the lithiated species.

Figure 1: Retrosynthetic logic flow ensuring C3-regioselectivity.

Experimental Protocol: The "Gold Standard" Route

This protocol uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stoichiometric SO₂ source, offering precise stoichiometry without the hazards of condensed gases.

Phase 1: Generation of the Sulfinate Salt

Reagents: 3-Bromo-6-fluoroquinoline (1.0 equiv), n-Butyllithium (1.1 equiv), DABSO (0.6 equiv), THF (anhydrous).

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge with 3-bromo-6-fluoroquinoline (e.g., 5.0 mmol) and dissolve in anhydrous THF (25 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 mL) dropwise over 10 minutes. Maintain internal temperature below -70 °C. The solution typically turns a deep red/orange, indicating the formation of the 3-lithio species.

-

Equilibration: Stir at -78 °C for 30 minutes to ensure complete exchange.

-

SO₂ Capture: In a separate flask, suspend DABSO (3.0 mmol) in THF (10 mL). Transfer the lithiated quinoline solution via cannula into the DABSO suspension at -40 °C.

-

Note: Inverse addition (Lithium to SO₂) prevents double-addition side products.

-

-

Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. A thick precipitate (lithium sulfinate) will form.

Phase 2: Oxidative Chlorination

Reagents: NCS (N-Chlorosuccinimide) or SO₂Cl₂ (Sulfuryl chloride).

-

Solvent Switch: Remove THF in vacuo (optional but recommended for higher purity) and resuspend the sulfinate salt in CH₂Cl₂ (30 mL) and 0.1 M HCl (30 mL) to protonate the salt to the sulfinic acid. Separate organic layer, dry over Na₂SO₄, and concentrate.[2]

-

Alternative (One-Pot): Add NCS (1.1 equiv) directly to the THF sulfinate mixture at 0 °C.

-

-

Chlorination: Treat the crude sulfinic acid/salt in CH₂Cl₂ with NCS (1.1 equiv) at 0 °C. Stir for 1 hour.

-

Workup: Wash with water (2x) and brine. Dry over MgSO₄.

-

Checkpoint: The intermediate is 6-Fluoroquinoline-3-sulfonyl chloride . It is hydrolytically sensitive; proceed immediately to Phase 3.

-

Phase 3: Fluoride Exchange (The SuFEx Installation)

Reagents: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF) with 18-crown-6.

-

Reaction: Dissolve the crude sulfonyl chloride in Acetonitrile (MeCN) / Water (10:1 ratio).

-

Fluorination: Add KHF₂ (saturated aqueous solution, 2.0 equiv). Stir vigorously at RT for 2–4 hours.

-

Purification: Dilute with EtOAc, wash with water and NaHCO₃ (to neutralize excess HF). Dry organic phase.

-

Isolation: Flash column chromatography (Hexanes/EtOAc). The sulfonyl fluoride is stable on silica.

Visualized Workflow

Figure 2: Step-by-step reaction workflow for the synthesis of the target compound.

Technical Data & Characterization

Expected Analytical Profile

| Metric | Specification | Notes |

| Physical State | White to off-white crystalline solid | Melting point typically 80–110 °C (analog dependent).[2][4] |

| ¹H NMR (400 MHz) | δ 9.2–9.4 (d, H2), 8.9–9.1 (d, H4) | H2 and H4 are deshielded by the sulfonyl group. |

| ¹⁹F NMR | δ +65 ppm (approx) for -SO₂F | Characteristic singlet. Distinct from C-F signal (-110 ppm). |

| MS (ESI) | [M+H]⁺ observed | Sulfonyl fluorides ionize well; check for hydrolysis peak (M-F+OH). |

| Stability | High | Stable to water wash, silica gel, and ambient air. |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure 3-bromo-6-fluoroquinoline is dry. Trace water kills the lithio-species instantly.

-

Hydrolysis in Step 3: If the sulfonyl chloride hydrolyzes to sulfonic acid before fluorination, the yield drops. Remedy: Do not store the chloride; convert immediately. Or, use the "One-Pot" method using NFSI (N-Fluorobenzenesulfonimide) on the sulfinate salt directly, skipping the chloride entirely.

Safety & Hazard Analysis

-

HF Generation: The use of KHF₂ or reaction of sulfonyl chlorides with fluoride sources can generate trace Hydrofluoric Acid (HF) in situ. Always work in a fume hood and have Calcium Gluconate gel available.

-

Energetic Reagents: n-Butyllithium is pyrophoric. Use strictly anhydrous techniques.

-

Biological Activity: Sulfonyl fluorides are covalent warheads (electrophiles). They can modify serine/threonine residues in proteins. Handle with gloves and avoid inhalation of dusts.

References

-

Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Willis, M. C., et al. (2011).[7] "DABSO: A Solid Source of Sulfur Dioxide for Organic Synthesis."[7] Organic Letters. [Link]

-

Davies, J. J., et al. (2018). "One-Pot Pd-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Journal of the American Chemical Society. [Link]

- Loughlin, W. A., et al. (2020). "Synthesis of Quinoline-3-sulfonyl Chlorides and Fluorides." Tetrahedron. (General reference for quinoline sulfonyl chemistry protocols).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 5. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Technical Monograph: 6-Fluoroquinoline-3-sulfonyl Fluoride

A Strategic Warhead for Covalent Drug Discovery and SuFEx Chemical Biology

Physicochemical Identity & Core Data

6-Fluoroquinoline-3-sulfonyl fluoride represents a privileged scaffold in modern medicinal chemistry, combining the pharmacokinetic versatility of the quinoline heterocycle with the latent reactivity of the sulfonyl fluoride (SuFEx) warhead. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this compound exhibits "Goldilocks" stability—inert in physiological buffer yet highly reactive within specific protein binding pockets.

Molecular Specifications

| Property | Value | Notes |

| Molecular Weight | 229.20 g/mol | Calculated based on IUPAC atomic weights. |

| Molecular Formula | C₉H₅F₂NO₂S | |

| Exact Mass | 229.0019 g/mol | Monoisotopic mass for MS calibration. |

| Physical State | Crystalline Solid | Typically off-white to pale yellow. |

| Solubility | DMSO, DMF, MeCN | Low aqueous solubility; requires organic co-solvent. |

| LogP (Predicted) | ~1.8 - 2.2 | Favorable lipophilicity for cell permeability. |

| Warhead Type | SuFEx Electrophile | Targets Tyr, Lys, Ser, His, and Thr residues.[1] |

The SuFEx Paradigm: Mechanism of Action

The utility of 6-fluoroquinoline-3-sulfonyl fluoride lies in the Sulfur-Fluoride Exchange (SuFEx) phenomenon.[2] This reaction, championed by K. Barry Sharpless, is defined by the unique stability of the S(VI)–F bond.

Why it works:

-

Bond Strength: The S–F bond (approx. 90 kcal/mol) is significantly stronger than the S–Cl bond, rendering it resistant to reduction and nonspecific hydrolysis in plasma.

-

Gated Reactivity: The bond is kinetically stable until activated by a specific microenvironment—typically a protonated transition state within an enzyme pocket or H-bonding catalysis.

-

Quinoline Directing Group: The 6-fluoroquinoline core acts as an affinity element, directing the warhead to ATP-binding sites (kinases) or DNA-binding domains, where the 6-fluoro substituent modulates metabolic stability (blocking C6 oxidation).

Diagram 1: SuFEx Activation Mechanism

This diagram illustrates the transition from an inert warhead to a covalent protein adduct via H-bond activation.

Caption: The S-F bond remains inert until activated by the local protein environment, ensuring high specificity over off-target reactivity.

Synthesis Protocols

For research applications, generating high-purity 6-fluoroquinoline-3-sulfonyl fluoride is critical. Two primary pathways are recommended: the classical Halogen Exchange (for scale-up) and the Pd-Catalyzed Insertion (for library generation).

Protocol A: Robust Halogen Exchange (Bifluoride Method)

This method converts the corresponding sulfonyl chloride into the fluoride. It is the most reliable method for multi-gram synthesis.

Reagents:

-

6-Fluoroquinoline-3-sulfonyl chloride (Precursor)

-

Potassium Bifluoride (KHF₂) (Saturated aqueous solution)

-

Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 6-fluoroquinoline-3-sulfonyl chloride in MeCN (0.5 M concentration).

-

Addition: Add saturated aqueous KHF₂ (2.0 eq) dropwise. Note: KHF₂ is preferred over KF due to the activating nature of the bifluoride anion.

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the fluoride is often more polar) or LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary. Column chromatography is often not required due to the quantitative nature of the exchange.

Protocol B: Pd-Catalyzed Sulfonylation (DABSO Route)

Used when the sulfonyl chloride is not commercially available, starting from the aryl bromide.

Reagents:

-

3-Bromo-6-fluoroquinoline

-

DABSO (SO₂ source)[3]

-

Pd(OAc)₂ / Ligand (e.g., CataCXium A)

-

NFSI (N-Fluorobenzenesulfonimide) as the electrophilic fluorine source.[3]

Diagram 2: Synthesis Workflow (Halogen Exchange)

Caption: The KHF2-mediated exchange offers a metal-free, high-yield route suitable for gram-scale preparation.

Analytical Validation

Validating the structure requires specific attention to the Fluorine-NMR signals, as the molecule contains two distinct fluorine environments.

-

¹⁹F NMR (Typical shift ranges):

-

Sulfonyl Fluoride (–SO₂F): A characteristic singlet around +65 ppm (relative to CFCl₃). This is the diagnostic peak for the warhead.

-

Aryl Fluoride (C6–F): A multiplet (typically ddd) around -110 to -120 ppm , showing coupling to the adjacent aromatic protons.

-

-

MS (ESI):

-

Expect [M+H]⁺ = 230.2.

-

Note: Sulfonyl fluorides can sometimes hydrolyze in the MS source; observe for the sulfonic acid mass [M-F+OH] if the source temperature is too high.

-

Applications in Chemical Biology

The 6-fluoroquinoline-3-sulfonyl fluoride scaffold is not merely a reagent; it is a probe for ABPP (Activity-Based Protein Profiling) .

-

Kinase Targeting: The quinoline core mimics the adenine ring of ATP. The C3-sulfonyl fluoride can reach nucleophilic cysteines or lysines near the ATP binding pocket (e.g., in EGFR or BTK), forming irreversible adducts.

-

Tyrosine Bioconjugation: Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a unique preference for Tyrosine residues, expanding the "druggable" proteome.

-

Stability in Media: The compound is stable in PBS (pH 7.4) for >24 hours, allowing for long-duration incubation with live cells without rapid degradation.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4][5] Angewandte Chemie International Edition.

-

Jones, L. H., et al. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Medicinal Chemistry Letters.

-

Willis, M. C., et al. (2017). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides."[3] Chemical Science.

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 5. Home Page | McGraw Hill's AccessScience [accessscience.com]

An In-Depth Technical Guide to the Accessibility and Application of 6-Fluoroquinoline-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluoroquinoline-3-sulfonyl fluoride, a compound of significant interest in medicinal chemistry and chemical biology. We will delve into its strategic importance, analyze its commercial availability, and provide a detailed, field-proven protocol for its synthesis from its readily available precursor. This document is structured to serve as a practical resource, enabling researchers to access and effectively utilize this valuable chemical entity.

Introduction: The Strategic Value of the 6-Fluoroquinoline-3-sulfonyl Fluoride Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarials, antimicrobials, and anticancer drugs.[1][2][3] The introduction of a fluorine atom, particularly at the 6-position, is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve target engagement.[1] This modification is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1]

Parallel to this, the sulfonyl fluoride (-SO₂F) moiety has emerged as a "privileged warhead" in the design of covalent inhibitors and chemical probes.[4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous media and reactivity towards nucleophilic amino acid residues (such as serine, threonine, lysine, and tyrosine) within protein active sites.[4][5] This controlled reactivity makes them ideal for achieving selective and durable target engagement, a critical aspect of modern drug design.[4][6]

The combination of these two privileged motifs in 6-Fluoroquinoline-3-sulfonyl fluoride creates a molecule with significant potential for the development of novel, targeted covalent inhibitors for a range of biological targets.

Commercial Availability: A Landscape Analysis

A direct search for "6-Fluoroquinoline-3-sulfonyl fluoride" reveals that it is not a standard, off-the-shelf catalog item from major chemical suppliers. Its absence from mainstream commercial sources necessitates a synthetic approach for researchers requiring this compound.

However, the immediate precursor, 6-Fluoroquinoline-3-sulfonyl chloride (CAS No. 1803589-58-3), is commercially available from specialized suppliers.[7] This availability is the critical starting point for accessing the target compound.

Table 1: Commercial Availability of Key Precursor: 6-Fluoroquinoline-3-sulfonyl chloride

| Supplier | Product Name | CAS Number | Notes |

| BLD Pharm | 6-Fluoroquinoline-3-sulfonyl chloride | 1803589-58-3 | Often requires cold-chain transportation.[7] |

| Other custom synthesis vendors | As requested | 1803589-58-3 | Availability may vary; inquire directly. |

This landscape dictates that any research program intending to use 6-Fluoroquinoline-3-sulfonyl fluoride must incorporate a reliable synthetic step.

Synthetic Accessibility: From Chloride to Fluoride

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a well-established and reliable transformation in organic chemistry, typically achieved through a nucleophilic fluoride-chloride exchange reaction.[5][8]

The Underlying Chemistry: Halogen Exchange

The core of this synthesis relies on displacing the chloride on the sulfonyl group with a fluoride ion. The choice of fluoride source and reaction conditions is paramount to achieving high yield and purity, primarily by preventing hydrolysis of the reactive sulfonyl halide intermediates.[8][9] Anhydrous conditions are therefore essential. While aqueous solutions of potassium fluoride (KF) can be used, methods employing anhydrous KF in an aprotic organic solvent, often with a phase-transfer catalyst to enhance the nucleophilicity of the fluoride salt, are generally more efficient.[8]

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 6-Fluoroquinoline-3-sulfonyl fluoride from its commercially available sulfonyl chloride precursor.

Objective: To convert 6-Fluoroquinoline-3-sulfonyl chloride to 6-Fluoroquinoline-3-sulfonyl fluoride with high efficiency.

Materials:

-

6-Fluoroquinoline-3-sulfonyl chloride (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, spray-dried, 4.0 eq)

-

18-Crown-6 (0.1 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Fluoroquinoline-3-sulfonyl chloride (1.0 eq), spray-dried potassium fluoride (4.0 eq), and 18-crown-6 (0.1 eq).

-

Causality Explanation: Flame-drying the glassware and using an inert atmosphere are critical to remove ambient moisture, which could otherwise hydrolyze the starting sulfonyl chloride or the product sulfonyl fluoride back to the sulfonic acid, reducing the yield. Spray-dried KF is used for its high surface area and minimal water content. 18-Crown-6 acts as a phase-transfer catalyst, complexing the potassium ion and liberating a more "naked," and thus more nucleophilic, fluoride anion in the acetonitrile solvent.

-

-

Reaction: Add anhydrous acetonitrile via syringe to the flask to create a stirrable suspension (approx. 0.1 M concentration of the starting material).

-

Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Causality Explanation: Heating increases the rate of the nucleophilic substitution. Monitoring the reaction is crucial to determine the point of maximum conversion and to avoid potential side reactions from prolonged heating.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the excess KF and other inorganic salts.

-

Extraction: Evaporate the acetonitrile solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining 18-crown-6 and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude 6-Fluoroquinoline-3-sulfonyl fluoride.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are detected during the reaction monitoring step.

Quality Control and Characterization

The identity and purity of the synthesized 6-Fluoroquinoline-3-sulfonyl fluoride should be confirmed using standard analytical techniques:

-

¹⁹F NMR Spectroscopy: This is the most definitive technique. The spectrum should show two distinct signals: one for the fluorine on the quinoline ring and a characteristic signal for the sulfonyl fluoride (-SO₂F) group.

-

¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the quinoline backbone.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from sourcing the precursor to obtaining the final, validated product.

Caption: Workflow for accessing 6-Fluoroquinoline-3-sulfonyl fluoride.

Applications in Drug Discovery and Chemical Biology

The 6-fluoroquinoline-3-sulfonyl fluoride scaffold is a powerful tool for researchers. Its utility stems from its potential to act as a highly selective covalent probe or inhibitor.

-

Covalent Enzyme Inhibition: The sulfonyl fluoride can form a stable covalent bond with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. The quinoline core can be designed to provide non-covalent binding affinity and selectivity for the target protein, such as a kinase or protease.

-

Activity-Based Protein Profiling (ABPP): This compound can be used as a probe to identify and profile the activity of specific enzyme families within complex biological systems.

-

Target Identification and Validation: By observing which proteins are covalently labeled by the probe, researchers can identify novel drug targets.

The diagram below illustrates the mechanism of covalent inhibition.

Caption: Covalent modification of a target protein by a sulfonyl fluoride warhead.

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be followed.

-

Handling: Handle 6-Fluoroquinoline-3-sulfonyl fluoride and its precursor in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Due to the reactivity of the sulfonyl halide bond, it is crucial to protect it from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While 6-Fluoroquinoline-3-sulfonyl fluoride is not directly available from commercial suppliers, its strategic importance as a potential covalent inhibitor makes it a highly desirable compound for drug discovery. This guide demonstrates that the compound is readily accessible through a straightforward and well-documented synthetic conversion from its commercially available sulfonyl chloride precursor. By providing a detailed, validated protocol and outlining its potential applications, this document equips researchers with the necessary knowledge to synthesize, validate, and strategically deploy this powerful chemical tool in their research endeavors.

References

-

PubChem. 6-Fluoroquinoline-3-carboxylic acid | C10H6FNO2 | CID 17039616. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Sharma, R., et al. (2021). Sustainable synthesis of sulfonyl fluorides in water. ACS Sustainable Chemistry & Engineering. [Link]

-

Hoffman Fine Chemicals. CAS 65433-97-8 | Quinoline-6-sulfonyl fluoride. [Link]

-

PubChemLite. 6-fluoroquinoline-3-sulfonamide (C9H7FN2O2S). [Link]

-

Wang, F., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10(1), 2051. [Link]

-

Gómez-García, M. A., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2236-2239. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. [Link]

-

Molbase. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. [Link]

-

The Pharma Innovation Journal. The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

-

ResearchGate. Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

-

Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927. [Link]

-

Fluoropharm. Fluoropharm: Make Fluorination More Professional. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bldpharm.com [bldpharm.com]

- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustainable synthesis of sulfonyl fluorides in water - ACS Green Chemistry [gcande.digitellinc.com]

Methodological & Application

Application Note & Protocols: 6-Fluoroquinoline-3-sulfonyl Fluoride in SuFEx Click Chemistry

Abstract

This guide provides a detailed technical overview and practical protocols for the application of 6-Fluoroquinoline-3-sulfonyl fluoride as a versatile electrophilic hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx has emerged as a robust, next-generation click reaction, prized for its modularity, high efficiency, and the remarkable stability of the resulting linkages.[1][2][3] This document explores the unique advantages of employing a heteroaromatic sulfonyl fluoride, specifically the 6-fluoroquinoline scaffold, which is a privileged motif in medicinal chemistry. We present detailed, field-tested protocols for the conjugation of 6-Fluoroquinoline-3-sulfonyl fluoride with phenolic and amine nucleophiles, discuss catalytic strategies, and outline methods for product characterization. This note is intended for researchers in drug discovery, chemical biology, and materials science seeking to leverage SuFEx chemistry for the rapid assembly of complex functional molecules.

The SuFEx Paradigm: Stability Meets Reactivity

The power of SuFEx chemistry lies in the unique reactivity-stability balance of the sulfonyl fluoride (-SO₂F) group.[4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to hydrolysis and reduction, allowing them to be compatible with a wide range of functional groups and even aqueous conditions.[5] However, this dormant stability can be "awakened" under specific catalytic conditions, transforming the sulfonyl fluoride into a highly efficient electrophile for forging stable covalent bonds with nucleophiles.[6] This "spring-loaded" reactivity is the cornerstone of SuFEx as a click reaction.[7]

The general mechanism involves the activation of a nucleophile (e.g., an alcohol, phenol, or amine) by a base or the activation of the S-F bond, facilitating the displacement of the fluoride ion to form a new sulfur-heteroatom bond (S-O or S-N). The process is highly reliable, often proceeds to completion with minimal byproducts, and generates linkages that are exceptionally stable.[7][8]

Figure 1: General mechanism of a base-catalyzed SuFEx reaction.

The 6-Fluoroquinoline-3-sulfonyl Fluoride Hub: A Privileged Connector

The choice of 6-Fluoroquinoline-3-sulfonyl fluoride as a SuFEx hub is strategic for several reasons:

-

Medicinal Chemistry Relevance: The quinoline ring is a common scaffold in pharmaceuticals, known for its diverse biological activities. Incorporating this moiety can impart favorable pharmacokinetic or pharmacodynamic properties to the resulting conjugates.

-

¹⁹F NMR Probe: The fluorine atom at the 6-position serves as a clean and sensitive ¹⁹F NMR handle. This allows for unambiguous reaction monitoring and characterization of products, complementing standard ¹H NMR spectroscopy.[9]

-

Modulated Reactivity: The electronic properties of the fluoro-substituted quinoline ring can influence the reactivity of the sulfonyl fluoride group, offering a tuned electrophilicity compared to simple aryl sulfonyl fluorides.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

General Workflow

A typical experimental workflow for a SuFEx reaction using 6-Fluoroquinoline-3-sulfonyl fluoride is outlined below. This process emphasizes modularity and efficiency, from reaction setup to final analysis.

Sources

- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 7. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Precision Protein Modification using 6-Fluoroquinoline-3-sulfonyl fluoride

This Application Note is designed as a definitive technical guide for the use of 6-Fluoroquinoline-3-sulfonyl fluoride (6-FQ-3-SF) . This compound serves as a premier example of a Ligand-Directed Covalent Probe utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.

Executive Summary

The shift from non-specific electrophiles to "sleeping beauty" warheads has revolutionized covalent drug discovery. 6-Fluoroquinoline-3-sulfonyl fluoride (6-FQ-3-SF) represents a class of SuFEx-enabled probes that combine a privileged pharmacological scaffold (quinoline) with a context-dependent electrophile (sulfonyl fluoride).

Unlike highly reactive sulfonyl chlorides, 6-FQ-3-SF is stable in aqueous buffer but reacts rapidly upon specific binding to a protein target. This guide details the protocols for using 6-FQ-3-SF to covalently label nucleophilic residues (Tyrosine, Lysine, Histidine) within ligand-binding pockets, enabling activity-based protein profiling (ABPP) and fragment-based drug discovery (FBDD).

Mechanism of Action: The SuFEx Advantage

Chemical Basis

The sulfonyl fluoride (SF) group acts as a latent electrophile. It possesses a unique balance of stability and reactivity:[1]

-

Aqueous Stability: The S(VI)-F bond is thermodynamically stable and resistant to hydrolysis at neutral pH, allowing for extended incubation times without probe degradation.

-

Proximity-Driven Reactivity: Reaction occurs only when the quinoline core binds to the protein, bringing the SF group into close proximity (within ~5 Å) of a nucleophile. This "effective molarity" accelerates the reaction by orders of magnitude compared to free solution.

Target Residues

While Cysteine is the traditional target of covalent drugs (e.g., acrylamides), SF probes expand the "ligandable proteome" by targeting:

-

Tyrosine (Tyr): Forms a stable sulfonate ester.

-

Lysine (Lys): Forms a sulfonamide (often requires a basic microenvironment to lower pKa).

-

Histidine (His): Forms a sulfonyl-imidazole adduct.

-

Serine (Ser): Forms a sulfonate (common in catalytic triads).

Reaction Pathway Diagram

The following diagram illustrates the ligand-directed labeling mechanism.

Figure 1: Mechanism of Ligand-Directed SuFEx Labeling. The quinoline scaffold drives binding, positioning the SF warhead for nucleophilic attack.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Storage |

| 6-FQ-3-SF | >95% Purity, lyophilized powder | -20°C (Desiccated) |

| DMSO | Anhydrous, LC-MS grade | RT (Dark) |

| Labeling Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.5 | 4°C |

| Quench Solution | 5% Formic Acid (for MS) or 5x Laemmli (for Gel) | RT |

| Trypsin | Sequencing Grade, Modified | -20°C |

Protocol A: In Vitro Protein Labeling (Standard)

Objective: Covalently modify a purified target protein to assess binding affinity and residue specificity.

-

Stock Preparation:

-

Dissolve 6-FQ-3-SF in anhydrous DMSO to a concentration of 10 mM .

-

Note: Avoid storing freeze-thaw aliquots. Prepare fresh if possible.

-

-

Reaction Setup:

-

Dilute target protein to 5 µM in Labeling Buffer (pH 7.5).

-

Add 6-FQ-3-SF to a final concentration of 50 µM (10x excess).

-

Control: Prepare a "Vehicle Control" with DMSO only.

-

Competition Control: Pre-incubate protein with 100 µM non-fluorinated quinoline analog for 30 min before adding probe.

-

-

Incubation:

-

Incubate at 37°C for 1 to 4 hours .

-

Tip: Time-course experiments (30 min, 1h, 2h, 4h) are recommended for initial characterization to determine kinetics (

).

-

-

Quenching:

-

For Gel Electrophoresis: Add 5x Laemmli Sample Buffer and boil at 95°C for 5 min.

-

For Mass Spectrometry: Add Formic Acid to a final concentration of 1% or proceed to protein precipitation (acetone/methanol).

-

Protocol B: LC-MS/MS Peptide Mapping

Objective: Identify the exact amino acid residue modified by the probe.

-

Digestion:

-

Precipitate labeled protein (from Protocol A) to remove excess free probe.

-

Redissolve in 50 mM Ammonium Bicarbonate (pH 8.0) + 8M Urea.

-

Reduce (DTT, 5 mM, 56°C, 30 min) and Alkylate (Iodoacetamide, 15 mM, RT, 30 min, dark).

-

Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

-

LC-MS/MS Acquisition:

-

Inject peptides onto a C18 column (e.g., 15 cm x 75 µm).

-

Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 60 min.

-

MS Method: Data-Dependent Acquisition (DDA) or Targeted PRM if site is known.

-

-

Data Analysis (Critical Parameters):

-

Variable Modification: You must define a custom modification in your search engine (MaxQuant, Proteome Discoverer).

-

Composition Change: The probe loses Fluorine (F) and the protein loses Hydrogen (H).

-

Mass Shift Calculation:

-

Formula of Probe:

-

Molecular Weight: ~241.21 Da

-

Leaving Group: Fluoride (F, ~19.00 Da)

-

Added Moiety (

): +222.00 Da (Monoisotopic mass of probe minus mass of F minus mass of H lost from Tyr/Lys).

-

-

Note: Verify exact mass based on your specific synthesis batch, but the +222 Da shift is standard for this scaffold.

-

Analytical Workflow Visualization

The following flowchart outlines the decision-making process for validating the covalent modification.

Figure 2: Analytical workflow for validating 6-FQ-3-SF modification.

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Observation | Interpretation |

| Labeling Efficiency | >50% conversion in 4 hours | High affinity binding; good geometry for SuFEx. |

| Selectivity | Single modification site | Specific ligand-directed labeling. |

| Promiscuity | Multiple sites (random Lys/Tyr) | Non-specific binding or probe concentration too high (>100 µM). |

Troubleshooting Guide

-

Issue: No Labeling Observed.

-

Cause: pH too low. SuFEx on Tyrosine/Lysine is pH sensitive.

-

Fix: Increase pH to 8.0 or 8.5 to facilitate deprotonation of the nucleophile.

-

Cause: Steric clash. The SF group might be pointing away from nucleophiles.

-

Fix: Test an isomer (e.g., 6-fluoroquinoline-4 -sulfonyl fluoride) to alter the vector.

-

-

Issue: Probe Precipitation.

-

Cause: Low solubility of the quinoline core in aqueous buffer.

-

Fix: Ensure final DMSO concentration is 1-5%. Use a solubility tag if necessary.

-

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

-

Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Zheng, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[2] Journal of the American Chemical Society, 139(2), 680-685. Link

-

Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on Quinoline probes). Link

Disclaimer: This protocol is intended for research use only. 6-Fluoroquinoline-3-sulfonyl fluoride is a reactive chemical; standard PPE (gloves, goggles, lab coat) must be worn.

Sources

Troubleshooting & Optimization

Overcoming poor solubility of quinoline derivatives in aqueous buffers

Topic: Overcoming Poor Solubility in Aqueous Buffers Ticket ID: #Q-SOL-492 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction

Researchers frequently encounter "crash-out" events when transferring quinoline-based hits from DMSO stocks into aqueous assay buffers. This guide addresses the physicochemical root causes of this insolubility—specifically the interplay between pKa-driven ionization and

Module 1: Diagnostics (The "Why")

Q: Why does my compound precipitate immediately upon addition to PBS (pH 7.4)?

A: This is likely due to the "Brick Dust" effect driven by the intrinsic chemistry of the quinoline scaffold.

-

Ionization State (pKa): The ring nitrogen in quinoline is a weak base with a pKa of approximately 4.9 [1].

-

At pH 7.4: The environment is significantly more basic than the pKa. Using the Henderson-Hasselbalch equation, we can calculate that >99% of the molecule exists in its neutral (uncharged) state.

-

Consequence: Neutral species lack the solvation energy provided by ion-dipole interactions with water, leading to poor solubility.

-

-

Crystal Lattice Energy (

-Stacking): Quinoline is a planar, aromatic system. In aqueous environments, hydrophobic effects drive these planar rings to stack on top of one another (face-to-face

Q: It dissolved in DMSO. Why isn't that enough?

A: You are observing the gap between Kinetic and Thermodynamic solubility.

-

DMSO (Kinetic): Solubilizes the compound by disrupting the crystal lattice.

-

Buffer (Thermodynamic): When you dilute the DMSO stock into buffer, the solvent capacity drops. The compound is now supersaturated. Over time (seconds to minutes), the system seeks thermodynamic equilibrium, causing the compound to re-crystallize or form amorphous aggregates [3].

Module 2: Formulation Strategies (The "How")

Use the following decision tree to select the correct solubilization strategy for your specific assay.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on chemical structure.

Strategy A: Cyclodextrin Complexation (The Gold Standard)

For neutral quinolines, Hydroxypropyl-

-

Why it works: It prevents

- -

Recommended Grade: HP-

-CD (avoid native

Strategy B: Cosolvent Systems

If cyclodextrins are incompatible with your target, use a ternary cosolvent system. A simple DMSO spike is often insufficient.

-

Recipe: 5% DMSO + 40% PEG400 + 55% Water/Buffer.

-

Warning: High PEG concentrations can decrease protein stability in enzymatic assays.

Module 3: Assay Interference & Aggregation

Q: My IC50 curve has a steep "Hill Slope" (> 2.0). Is this an artifact?

A: Yes, this is a hallmark of Colloidal Aggregation . Quinoline derivatives are known "frequent hitters" or PAINS (Pan-Assay Interference Compounds) when they aggregate [5]. The aggregates sequester the enzyme nonspecifically, leading to false positives.

Validation Experiment (Detergent Check):

-

Run your assay with the standard buffer.

-

Run the assay again with 0.01% Triton X-100 or Tween-80 added.

-

Result: If the activity disappears with detergent, your compound was aggregating. The detergent breaks up the "grease balls."

Module 4: Experimental Protocols

Protocol 1: "In-Plate" Cyclodextrin Solubilization

Use this for cellular or enzymatic assays where you cannot alter pH.

Materials:

-

Compound Stock (10 mM in DMSO)

-

40% (w/v) HP-

-CD stock solution in water (0.22 µm filtered) -

Assay Buffer[1]

Workflow:

-

Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into the 40% HP-

-CD solution (not directly into buffer).-

Result: 1 mM Compound in 4% HP-

-CD / 10% DMSO. -

Mechanism:[1] The high CD concentration captures the compound before it hits the water.

-

-

Incubate: Shake at 500 rpm for 30 minutes at RT to allow equilibrium complexation.

-

Final Dilution: Dilute this intermediate into your Assay Buffer to the desired testing concentration.

-

Note: Ensure the final DMSO concentration is <1% to avoid solvent effects.

-

Protocol 2: Kinetic Solubility Screen (Nephelometry)

Use this to determine the "Crash Point" of your series.

| Step | Action | Technical Note |

| 1 | Prepare Buffer | Aliquot 198 µL of PBS (pH 7.4) into a clear-bottom 96-well plate. |

| 2 | Titrate | Add 2 µL of compound stock (DMSO) at increasing concentrations (e.g., 1, 5, 10, 50, 100 mM). |

| 3 | Equilibrate | Shake plate for 90 minutes at RT. |

| 4 | Read | Measure Absorbance at 600 nm (turbidity) or use a Nephelometer. |

| 5 | Analyze | Plot OD600 vs. Concentration. The inflection point is your Kinetic Solubility Limit . |

Visualizing the Mechanism

Figure 2: Mechanism of action. Left: Without solubilizers, planar quinolines stack and precipitate. Right: Cyclodextrin encapsulates the hydrophobic guest, preventing aggregation.

References

-

PubChem. (n.d.). Quinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

-

NCATS. (2012). Assay Guidance Manual: Compound Solubility. National Center for Advancing Translational Sciences.[2] [Link]

Sources

6-Fluoroquinoline-3-sulfonyl fluoride handling and safety precautions

Topic: Handling, Safety, and Troubleshooting Guide

Introduction: The "Silent Warhead" Protocol

You are accessing this guide because you are working with 6-Fluoroquinoline-3-sulfonyl fluoride , a reagent likely utilized for SuFEx (Sulfur-Fluoride Exchange) click chemistry or as a covalent fragment in drug discovery.

The Core Challenge: Unlike sulfonyl chlorides, which fume and burn immediately upon contact with moisture, sulfonyl fluorides are deceptively stable. They resist immediate hydrolysis in water but remain highly reactive toward specific nucleophiles (like tyrosine or lysine residues in proteins).

This stability creates a safety paradox: The compound may not cause an immediate "acid burn" sensation, allowing it to penetrate the skin and covalently modify underlying tissue proteins or slowly hydrolyze to release fluoride ions deep within the dermis. Treat this compound not just as a corrosive, but as a delayed-action toxicant .

Part 1: Critical Safety & PPE (The "Before You Start" Phase)

Q: I’m used to standard organic synthesis. Is my lab coat and nitrile glove setup sufficient?

A: No. Standard protocols for benign organics are insufficient due to the fluoride ion release potential and the covalent modification risk.

Required PPE Upgrade:

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (Standard).

-

Outer Layer: 5-8 mil Nitrile or Neoprene (High chemical resistance).

-

Reasoning: Sulfonyl fluorides can slowly permeate standard thin nitrile. The air gap between gloves provides a permeation break.

-

-

Skin Defense: No exposed skin. Tyvek sleeves are recommended if working with >500 mg quantities.

-

Respiratory: Work strictly within a fume hood. If the solid is fine/dusty, a P100 particulate respirator is advised during weighing to prevent inhalation of the warhead.

Q: What is the "Red Line" safety item I must have before opening the bottle?

A: Calcium Gluconate Gel (2.5%). Do not start the experiment without a tube of this gel within arm's reach.

-

The Mechanism: If the compound penetrates the skin and hydrolyzes, it releases Fluoride ions (

). These ions scavenge Calcium ( -

The Fix: Calcium gluconate provides a sacrificial source of calcium, precipitating the fluoride as insoluble

and stopping the damage.

Visual Logic: Risk Assessment Flow

Figure 1: Mandatory pre-experimental safety logic. Work is strictly prohibited without Calcium Gluconate availability.

Part 2: Storage & Integrity (The "Inventory" Phase)

Q: The compound arrived as a off-white solid. It has turned slightly yellow after a month. Is it compromised?

A: Likely, yes. While sulfonyl fluorides are more stable than chlorides, the 6-fluoroquinoline moiety can be sensitive to oxidation or light, and the sulfonyl fluoride group can hydrolyze slowly if moisture is present.

-

Diagnosis: Yellowing often indicates the formation of the sulfonic acid derivative (hydrolysis) or N-oxide formation on the quinoline ring.

-

Verification: Run a quick

NMR.-

Intact Reagent: Signal typically around +60 to +65 ppm (relative to

, depending on solvent). -

Hydrolyzed (Fluoride ion): Signal around -120 to -150 ppm (indicates HF/Fluoride salt formation).

-

Q: How should I store this for long-term stability (>6 months)?

A: The "Cold & Dry" Protocol.

-

Temperature: -20°C is preferred; 4°C is acceptable for short term.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (Drierite) to prevent moisture ingress during freezer cycles.

Part 3: Experimental Troubleshooting (The "Reaction" Phase)

Q: I am trying to react this with a primary amine, but the conversion is stalled at 50%. Should I heat it?

A: Proceed with caution. Heating sulfonyl fluorides can accelerate hydrolysis faster than it accelerates the amidation reaction if water is present.

Troubleshooting Steps:

-

Check pH: SuFEx with amines often requires a base to scavenge the HF byproduct and deprotonate the amine. Ensure you have at least 2-3 equivalents of DIPEA or TEA.

-

Catalysis: Unlike sulfonyl chlorides, sulfonyl fluorides are "sleeping beauties." They often require activation.

-

Add a Catalyst: DMAP (Dimethylaminopyridine) or specific SuFEx catalysts (like BTMG) can significantly accelerate the reaction without heat.

-

-

Solvent: Switch to a polar aprotic solvent (DMF or DMSO) to stabilize the transition state.

Q: The reaction mixture turned black. What happened?

A: Decomposition of the Quinoline Ring. Quinolines are electron-deficient aromatics. If you used a strong nucleophile (like a lithiate or Grignard) or extremely harsh basic conditions to force the sulfonyl fluoride reaction, you likely attacked the quinoline ring itself (nucleophilic aromatic substitution at the 2 or 4 position).

-

Solution: Use milder bases (carbonates or hindered amines) and avoid strong organometallics.

Experimental Workflow: SuFEx Activation

Figure 2: Logical workflow for optimizing the reaction of sulfonyl fluorides with amines.

Part 4: Waste & Decontamination (The "Cleanup" Phase)

Q: Can I put the aqueous waste down the drain?

A: ABSOLUTELY NOT. Even if the organic solvent is removed, the aqueous phase may contain:

-

Unreacted Sulfonyl Fluoride (toxic warhead).[1]

-

Quinoline byproducts (potential ecotoxicity).

Q: How do I chemically quench the unreacted reagent?

A: The "Aggressive Nucleophile" Quench. Water alone is too slow. You must actively destroy the sulfonyl fluoride.

Quenching Protocol:

-

Prepare Solution: 1M NaOH or KOH mixed with Glycine or a simple amine (like ethanolamine).

-

Mechanism: The base hydrolyzes the fluoride, and the amine rapidly attacks the sulfonyl group, converting the reactive "warhead" into a stable, non-reactive sulfonamide/sulfonate.

-

Time: Stir the waste stream with this solution for 1-2 hours before segregating into "Halogenated Organic Waste."

Summary Data Table: 6-Fluoroquinoline-3-sulfonyl fluoride

| Property | Specification / Note |

| Molecular Weight | ~253.23 g/mol |

| Physical State | Solid (Check CoA for MP, typically >60°C) |

| Solubility | Soluble: DMSO, DMF, DCM, MeCN. Insoluble: Water. |

| Reactivity Class | SuFEx Electrophile (Covalent modifier). |

| Major Hazard | Delayed toxicity via skin absorption; HF release.[2] |

| First Aid | Calcium Gluconate Gel (Skin); Water Flush (Eyes).[4][5] |

| Storage | -20°C, Inert Gas, Desiccated. |

References

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonyl Fluorides (General Hazard Data).

-

European Chemicals Agency (ECHA). Substance Information: Quinoline Derivatives and Fluorinated Compounds.

-

Honeywell Specialty Chemicals. Hydrofluoric Acid Properties and Treatment of Exposure (Reference for Fluoride Ion Toxicity).

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor—e.g., Enamine, Sigma-Aldrich, or Combi-Blocks—as impurity profiles can alter safety requirements.)

Sources

Validation & Comparative

A Comparative Analysis of 6-Fluoroquinoline-3-sulfonyl Fluoride and Other Quinoline-Based Probes for Chemical Biology and Drug Discovery

An In-Depth Technical Guide for Researchers

Introduction: The Convergence of a Privileged Scaffold and a Versatile Warhead

In the landscape of chemical biology and covalent drug discovery, the rational design of molecular probes is paramount. The quinoline scaffold, a fused aromatic heterocyclic system, is recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active molecules and its ability to form stable, high-affinity interactions with protein targets.[1][2] Its rigid, planar structure is a key feature in several FDA-approved kinase inhibitors.[3] When this recognition element is paired with a reactive electrophile, or "warhead," it transforms into a powerful tool for covalently modifying proteins, enabling applications from target identification to the development of potent, irreversible inhibitors.[4][5]

Among the arsenal of available electrophiles, the sulfonyl fluoride (SO₂F) group has emerged as a uniquely versatile and privileged warhead.[6] Unlike more traditional warheads like acrylamides that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, histidine, and threonine.[4][7][8] This reactivity is governed by a concept known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" transformation.[9][10] The S-F bond is remarkably stable to hydrolysis under physiological conditions, yet poised for reaction within the specific microenvironment of a protein binding pocket, offering a desirable balance of stability and context-dependent reactivity.[6][7][11]

This guide provides a comparative analysis of 6-Fluoroquinoline-3-sulfonyl fluoride, a specific embodiment of this probe design philosophy, against other classes of quinoline-based probes. We will explore the underlying chemical principles, present comparative data, and provide a validated experimental protocol for its application in activity-based protein profiling (ABPP).

The Unique Profile of 6-Fluoroquinoline-3-sulfonyl Fluoride

The structure of 6-Fluoroquinoline-3-sulfonyl fluoride combines the three essential components of a high-efficacy covalent probe: a recognition scaffold, a reactive warhead, and a modulating substituent.

Caption: Core components of the 6-Fluoroquinoline-3-sulfonyl fluoride probe.

-

Quinoline Scaffold (C-3 Position): The sulfonyl fluoride is positioned at the 3-position of the quinoline ring. Modifications at this position have been shown to be critical for potent biological activity in various quinoline-based inhibitors.[1] This scaffold directs the probe to binding sites, often ATP-binding pockets in kinases or other enzyme active sites.

-

Sulfonyl Fluoride Warhead: As previously discussed, this group confers the ability to covalently label multiple nucleophilic residues. The reactivity can be finely tuned by the electronic properties of the aryl ring to which it is attached.[7] This multi-residue targeting capacity significantly expands the "ligandable proteome" beyond the reach of cysteine-specific probes.[4]

-

6-Fluoro Substituent: The fluorine atom at the 6-position is not merely a passive addition. Halogenation, particularly with fluorine, is a well-established medicinal chemistry strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable non-covalent interactions within the protein pocket.[3] This substituent can therefore improve the overall performance and drug-like properties of the probe.

Comparative Analysis: Performance Against Alternatives

The utility of 6-Fluoroquinoline-3-sulfonyl fluoride is best understood when compared to other quinoline-based probes that employ different chemical strategies.

| Probe Class | Warhead / Functional Group | Primary Target Residue(s) | Key Advantages | Key Limitations |

| 6-Fluoroquinoline-3-sulfonyl Fluoride | Sulfonyl Fluoride (-SO₂F) | Tyr, Lys, Ser, His, Thr[8] | Broad residue reactivity, high aqueous stability, tunable electronics, SuFEx click chemistry compatible.[6][10] | Reactivity with cysteine can lead to unstable adducts; requires a suitably positioned nucleophile for reaction.[7] |

| Quinoline-Acrylamide Probes | Michael Acceptor (e.g., acrylamide) | Cysteine (Cys)[12] | Highly selective for the most nucleophilic residue (cysteine); well-established chemistry. | Limited to targets with an accessible cysteine in the binding pocket; potential for off-target reactivity with other thiols. |

| Quinoline-based Fluorescent Probes | Fluorophore (e.g., substituted quinoline) | Non-covalent binding | Enables real-time visualization and quantification of analytes (e.g., metal ions, pH) in living systems.[13][14][15] | Does not form a permanent covalent bond; signal can be sensitive to environmental factors; not suitable for covalent inhibitor design. |

| Quinoline-Sulfonamide Hybrids | Sulfonamide (-SO₂NHR) | Non-covalent binding | Often used as a stable structural motif in drug design to form key hydrogen bonds with protein targets.[16] | Lacks the inherent reactivity for covalent modification; serves as a recognition element rather than a reactive probe. |

Mechanism of Action: Covalent Modification

The core of this probe's function is the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride by a deprotonated amino acid side chain within a protein's binding pocket. The surrounding protein microenvironment, particularly the presence of nearby basic residues like lysine or histidine, can facilitate the deprotonation of residues like tyrosine, enhancing their nucleophilicity and promoting the covalent reaction.[8][11]

Caption: Simplified reaction mechanism of a sulfonyl fluoride probe with a tyrosine residue.

Experimental Protocol: Target Identification using Activity-Based Protein Profiling (ABPP)

This protocol outlines a standard workflow for identifying the protein targets of a quinoline-sulfonyl fluoride probe (QSF-alkyne, a version of the probe containing a terminal alkyne for click chemistry) in a complex proteome. ABPP is a powerful technique that uses reactive probes to map the functional state of enzymes and other proteins directly in native biological systems.[5][17]

Rationale for Experimental Design

This workflow is designed as a self-validating system. The core experiment identifies potential targets. The competitive profiling step validates that these targets are engaged specifically by the parent compound, ruling out non-specific labeling. The use of "click chemistry" provides a highly efficient and bio-orthogonal method for attaching a reporter tag for downstream analysis.[18]

Materials

-

Cell line of interest (e.g., HEK293T)

-

Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

QSF-alkyne probe (10 mM stock in DMSO)

-

Parent 6-Fluoroquinoline-3-sulfonyl fluoride compound (for competition, 10 mM stock in DMSO)

-

Click Chemistry Reagents: Azide-Biotin or Azide-Fluorophore, CuSO₄, TBTA ligand, TCEP or Sodium Ascorbate.

-

Streptavidin-agarose beads (for biotin enrichment)

-

SDS-PAGE equipment and reagents

-

In-gel fluorescence scanner or Western blot materials

-

Mass spectrometer for proteomic analysis

Step-by-Step Methodology

-

Proteome Preparation:

-

Culture and harvest cells. Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C) to remove insoluble debris.

-

Determine protein concentration of the supernatant using a standard assay (e.g., BCA). Normalize all samples to a final concentration of 1-2 mg/mL.

-

Rationale: This provides a complex native proteome where proteins retain their folded, active conformations. Normalization is critical for quantitative comparisons.[19]

-

-

Probe Labeling and Competition:

-

Treatment Group: To 1 mL of proteome, add QSF-alkyne probe to a final concentration of 10 µM.

-

Competition Group: Pre-incubate 1 mL of proteome with a 100-fold excess (1 mM) of the parent (non-alkyne) compound for 30 minutes at 37°C. Then, add the QSF-alkyne probe to a final concentration of 10 µM.

-

Vehicle Control: Add an equivalent volume of DMSO to 1 mL of proteome.

-

Incubate all samples for 1 hour at 37°C.

-

Rationale: The competition experiment is crucial for validating target specificity. A true target will show significantly reduced labeling by the QSF-alkyne probe when its binding site is pre-occupied by the parent compound.[17]

-

-

Click Chemistry Reaction:

-

To each sample, add the click chemistry cocktail: Azide-Biotin (or Azide-Fluorophore), CuSO₄, TBTA, and a reducing agent (TCEP or fresh Sodium Ascorbate).

-

Incubate for 1 hour at room temperature, protected from light if using a fluorophore.

-

Rationale: This reaction specifically and covalently attaches a reporter tag (biotin for enrichment, fluorophore for visualization) to the probe-labeled proteins.

-

-

Analysis and Target Identification:

-

For Visualization (Fluorophore Tag):

-

Add SDS-loading buffer to a small aliquot of each reaction.

-

Separate proteins by SDS-PAGE.

-

Visualize labeled proteins using an in-gel fluorescence scanner. Look for bands present in the treatment lane that are diminished or absent in the competition lane.

-

-

For Identification (Biotin Tag):

-

Enrich biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Perform on-bead digestion (trypsin) to generate peptides for mass spectrometry.

-

Analyze peptides by LC-MS/MS to identify and quantify the enriched proteins.

-

-

Rationale: In-gel fluorescence provides a quick visual confirmation of successful and specific labeling.[19] LC-MS/MS provides the identity and relative abundance of the proteins that were covalently modified by the probe.

-

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Future Outlook

6-Fluoroquinoline-3-sulfonyl fluoride represents a sophisticated chemical tool, leveraging a privileged quinoline scaffold for target recognition and a versatile sulfonyl fluoride warhead for multi-residue covalent engagement. Its design incorporates key principles of modern medicinal chemistry to produce a probe with potentially enhanced stability and binding properties. When compared to other quinoline-based probes, its key advantage lies in its ability to target a broader range of nucleophilic amino acids beyond cysteine, thereby expanding the scope of proteins that can be investigated and potentially inhibited.

The application of these probes in ABPP workflows, as detailed in this guide, provides a robust methodology for identifying novel drug targets and validating inhibitor engagement in complex biological systems. As the field of covalent drug discovery continues to evolve, the rational design of probes like 6-Fluoroquinoline-3-sulfonyl fluoride will be instrumental in mapping the functional proteome and developing next-generation therapeutics with enhanced potency and selectivity.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Conti, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4539. [Link]

-

Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2299–2312. [Link]

-

Aher, N. G., et al. (2022). Properties and Applications of Sulfur(VI) Fluorides. ResearchGate. [Link]

-

Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. [Link]

-

Li, S., et al. (2023). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. iScience, 26(11), 108159. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

-

Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1488-S1508. [Link]

-

Mukherjee, H., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 17(3), 568-580. [Link]

-

Am Ende, C. W., & Jones, L. H. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(13), 7958–7971. [Link]

-

Csekei, M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3073. [Link]

-

ResearchGate. (2018). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

-

Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(23), 7894. [Link]

-

Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 74-77. [Link]

-

Gning, O., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5693. [Link]

-

Kumar, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2243. [Link]

-

ACS Publications. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Kumar, A., & Singh, R. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

ResearchGate. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. [Link]

-

ResearchGate. (2023). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

- Google Patents. (2005). Novel process for preparing 3-fluoroquinolines. US20050182259A1.

-

Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 16-25. [Link]

-

van der Linden, W. A., et al. (2012). Activity-based proteasome profiling. Leiden University Scholarly Publications. [Link]

-

ACS Publications. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2021). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... ResearchGate. [Link]

-

Kumar, A., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry & Chemical Technology, 16(3), 361-372. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Pharmacology Research & Perspectives, 10(4), e00984. [Link]

-

ResearchGate. (2020). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

-

Khan, R. A., et al. (2017). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 16(10), 1493-1499. [Link]

-

Semantic Scholar. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Semantic Scholar. [Link]

-

ACS Publications. (2014). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 86(2), 1157-1162. [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 9. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

- 19. researchgate.net [researchgate.net]

Probing the Proteome: A Comparative Guide to the Selectivity of 6-Fluoroquinoline-3-sulfonyl Fluoride

Introduction: The Imperative for Selective Covalent Probes in Drug Discovery

Covalent inhibitors have undergone a renaissance in drug discovery, offering potent and durable target engagement.[1] However, this irreversible mechanism of action places a premium on selectivity. Off-target covalent interactions can lead to toxicity, underscoring the critical need for rigorous profiling of these reactive molecules against the entire proteome. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to meet this challenge.[2][3][4][5] ABPP utilizes chemical probes that covalently label the active sites of enzymes, providing a direct readout of their functional state within a complex biological system.[4][6][7]

This guide focuses on 6-Fluoroquinoline-3-sulfonyl fluoride (6-FQ-3-SF), a member of the sulfonyl fluoride (SF) class of reactive functionalities. SFs are notable for their ability to react with a broader range of nucleophilic amino acid residues beyond cysteine, including tyrosine, lysine, serine, and histidine, thereby expanding the "ligandable" proteome.[8][9] The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key interactions within protein binding sites.[10][11][12] This guide provides a framework and detailed protocols for assessing the proteome-wide selectivity of 6-FQ-3-SF, comparing its profile to benchmark probes to understand its potential as a selective chemical tool for researchers, scientists, and drug development professionals.

Mechanism of Action: The Sulfonyl Fluoride Warhead

The central reactive component of 6-FQ-3-SF is the sulfonyl fluoride (SF) "warhead." This electrophilic group forms a stable, covalent sulfonyl-amino acid adduct upon reaction with a nucleophilic residue within a protein's binding pocket.[1] The reactivity of the SF moiety can be tuned by the electronic properties of the aryl ring to which it is attached.[9][13] Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it.[13] This tunability allows for the optimization of probes to balance reactivity with stability in aqueous environments, a critical factor for successful labeling experiments.[9][13]

The quinoline core of 6-FQ-3-SF is not merely a scaffold but is expected to play a crucial role in directing the probe to specific protein targets through non-covalent interactions, such as π-π stacking and hydrogen bonding, before the covalent reaction occurs.[10] This initial binding event is a key determinant of the probe's ultimate selectivity.

Experimental Design: A Competitive ABPP Approach for Selectivity Profiling

To comprehensively map the interaction landscape of 6-FQ-3-SF, we employ a competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry.[14][15] This strategy allows for the simultaneous assessment of the probe's potency and selectivity against hundreds of enzymes in their native cellular environment.[2][14]